molecular formula C21H21N5O4S B401717 N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE

N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE

Cat. No.: B401717
M. Wt: 439.5g/mol
InChI Key: YRSNXUROGYOABT-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE is a compound belonging to the class of 1,3,4-thiadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA synthesis and repair processes . Additionally, its antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .

Properties

Molecular Formula

C21H21N5O4S

Molecular Weight

439.5g/mol

IUPAC Name

N-[5-[2-[(2E)-2-[(4-ethoxy-3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C21H21N5O4S/c1-3-30-17-9-6-14(10-16(17)27)12-22-24-18(28)11-19-25-26-21(31-19)23-20(29)15-7-4-13(2)5-8-15/h4-10,12,27H,3,11H2,1-2H3,(H,24,28)(H,23,26,29)/b22-12+

InChI Key

YRSNXUROGYOABT-WSDLNYQXSA-N

SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C)O

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C)O

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.